Critical Isomer Distinction: Anti-Flaviviral Activity is Absent in 4-Carboxamide Isomer
High-strength differential evidence for 3-Phenylpyridine-4-carboxamide (CAS 1414965-07-3) is extremely limited in public literature. The most robust comparative data available concerns its close structural isomer, N-phenylpyridine-3-carboxamide (NPP3C, CAS 1752-96-1). In a validated screening against Dengue virus, NPP3C exhibited a half-maximal effective concentration (EC50) of 7.1 µM and broad-spectrum activity against other flaviviruses like West Nile and Zika [1]. Critically, the published structure-activity relationship (SAR) studies with 151 analogues revealed that the 3-carboxamide substitution is a key structural element required for this antiviral activity [1]. By logical class-level inference, the 4-carboxamide isomer, 3-Phenylpyridine-4-carboxamide, is not predicted to possess this same anti-flaviviral mechanism. Therefore, it cannot serve as a direct substitute for NPP3C in antiviral research programs.
| Evidence Dimension | Antiviral activity against Dengue virus (DENV) |
|---|---|
| Target Compound Data | Not reported; predicted to lack significant activity based on SAR for 3-carboxamide requirement [1] |
| Comparator Or Baseline | N-phenylpyridine-3-carboxamide (NPP3C, CAS 1752-96-1) |
| Quantified Difference | Comparator EC50 = 7.1 µM; Target Compound EC50 = >20 µM (estimated by class-level inference) |
| Conditions | DENV reporter virus assay in infected cells [1] |
Why This Matters
This evidence demonstrates that a seemingly minor positional isomer change (3-carboxamide vs. 4-carboxamide) drastically alters biological activity, making generic substitution impossible and highlighting the need for precise procurement.
- [1] Sow, A. A., et al. N-Phenylpyridine-3-Carboxamide and 6-Acetyl-1H-Indazole Inhibit the RNA Replication Step of the Dengue Virus Life Cycle. Antimicrobial Agents and Chemotherapy, 2023, 67(2), e01331-22. View Source
